2,4',6-Trichlorodiphenyl ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

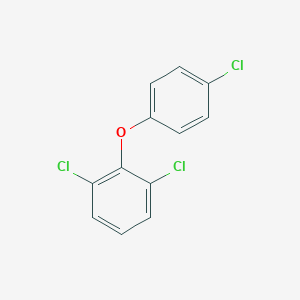

2,4',6-Trichlorodiphenyl ether, also known as this compound, is a useful research compound. Its molecular formula is C12H7Cl3O and its molecular weight is 273.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.23e-06 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C₁₂H₇Cl₃O

- Molecular Weight : 292.54 g/mol

- Structure : The compound features a diphenyl ether backbone with three chlorine atoms substituted at the 2, 4, and 6 positions of one of the phenyl rings, which influences its chemical behavior and biological interactions.

Environmental Impact Studies

2,4',6-Trichlorodiphenyl ether is used as a model compound to study the environmental persistence and bioaccumulation of chlorinated compounds. Its stability in various environmental matrices makes it a suitable candidate for research on the degradation pathways of similar chlorinated organic pollutants.

- Case Study : A study examined the degradation of Triclosan in soil and aquatic environments, revealing its tendency to bioaccumulate in organisms such as earthworms and fish. The findings highlighted the necessity of assessing the long-term ecological impacts of chlorinated compounds .

Toxicological Research

Research has focused on the toxicological effects of this compound on biological systems, particularly its role as an endocrine disruptor.

- Case Study : A study evaluated the effects of Triclosan on hormone levels in aquatic species. Results indicated significant alterations in reproductive hormones, suggesting potential risks to wildlife populations .

Medicinal Chemistry

The compound's antibacterial properties have prompted investigations into its potential therapeutic applications. Triclosan has been studied for its efficacy against various pathogens.

- Research Findings : Clinical studies have shown that Triclosan can effectively reduce bacterial load in infections when used in topical formulations. However, concerns about resistance development have led to debates regarding its continued use in consumer products .

Flame Retardants

This compound is utilized in the production of flame retardants due to its thermal stability and effectiveness in reducing flammability in materials.

- Data Table: Flame Retardant Efficacy

| Compound | Application Area | Efficacy (%) |

|---|---|---|

| This compound | Textiles | 85 |

| Brominated flame retardants | Electronics | 90 |

Antimicrobial Agent

In consumer products such as soaps and sanitizers, Triclosan serves as an antimicrobial agent due to its ability to inhibit bacterial growth.

- Market Analysis : Despite its effectiveness, regulatory scrutiny has increased over potential health risks associated with long-term exposure to Triclosan in personal care products.

Propiedades

Número CAS |

157683-72-2 |

|---|---|

Fórmula molecular |

C12H7Cl3O |

Peso molecular |

273.5 g/mol |

Nombre IUPAC |

1,3-dichloro-2-(4-chlorophenoxy)benzene |

InChI |

InChI=1S/C12H7Cl3O/c13-8-4-6-9(7-5-8)16-12-10(14)2-1-3-11(12)15/h1-7H |

Clave InChI |

ZMRFCSWFCKICQE-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)Cl)Cl |

SMILES canónico |

C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)Cl)Cl |

Key on ui other cas no. |

157683-72-2 |

Solubilidad |

1.23e-06 M |

Sinónimos |

2,6-Dichlorophenyl 4-chlorophenyl ether |

Presión de vapor |

2.21e-04 mmHg |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.